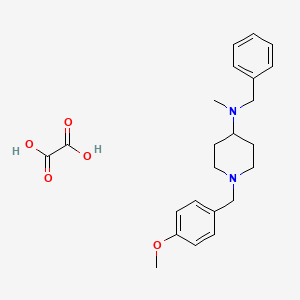
N-benzyl-1-(4-methoxybenzyl)-N-methyl-4-piperidinamine oxalate
Vue d'ensemble
Description
N-benzyl-1-(4-methoxybenzyl)-N-methyl-4-piperidinamine oxalate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BMMP and is a member of the piperidine family of compounds. BMMP is a white crystalline powder that is soluble in water and has a molecular weight of 435.5 g/mol.
Mécanisme D'action
The mechanism of action of BMMP is complex and not fully understood. However, it is believed that the compound acts as a potent inhibitor of both the dopamine transporter and the serotonin transporter. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which may contribute to the compound's therapeutic effects.
Biochemical and Physiological Effects:
BMMP has several biochemical and physiological effects that have been studied in vitro and in vivo. In vitro studies have shown that the compound has a high affinity for the dopamine transporter and the serotonin transporter, leading to increased levels of these neurotransmitters in the brain. In vivo studies have shown that BMMP has potent analgesic and anxiolytic effects in animal models, suggesting that the compound may have potential therapeutic applications in the treatment of pain and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BMMP in lab experiments is its high affinity for the dopamine transporter and the serotonin transporter. This makes it a valuable tool for studying the role of these neurotransmitters in the brain. However, one limitation of using BMMP is its potential toxicity. The compound has been shown to have toxic effects on certain cell lines, and caution should be exercised when handling and using the compound in lab experiments.
Orientations Futures
There are several future directions for research involving BMMP. One area of interest is the development of new therapeutic agents based on the compound's mechanism of action. Another area of interest is the study of the compound's effects on other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Additionally, further research is needed to fully understand the toxic effects of BMMP and to develop safe handling protocols for the compound.
Applications De Recherche Scientifique
BMMP has several potential applications in scientific research. One of the most promising areas of research involves the study of the compound's mechanism of action and its effects on the central nervous system. BMMP has been shown to bind to several key receptors in the brain, including the dopamine transporter and the serotonin transporter. This binding activity may have important implications for the treatment of a variety of neurological disorders, including depression, anxiety, and addiction.
Propriétés
IUPAC Name |
N-benzyl-1-[(4-methoxyphenyl)methyl]-N-methylpiperidin-4-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O.C2H2O4/c1-22(16-18-6-4-3-5-7-18)20-12-14-23(15-13-20)17-19-8-10-21(24-2)11-9-19;3-1(4)2(5)6/h3-11,20H,12-17H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQGSWXLWAKMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=C(C=C3)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2-methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine trifluoroacetate](/img/structure/B3967821.png)

![1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3967851.png)
![4-{1-[3-(benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate](/img/structure/B3967852.png)
![4-[1-(3,4,5-trimethoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3967860.png)

![7-(2-furyl)-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3967880.png)

![N-methyl-5-[3-(1-pyrrolidin-1-ylethyl)phenyl]-2-furamide](/img/structure/B3967896.png)
![1-[1-(5-bromo-2-methoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3967898.png)

![4-[(3-hydroxypyridin-2-yl)carbonyl]-3-methyl-1-(3-methylbenzyl)piperazin-2-one](/img/structure/B3967903.png)